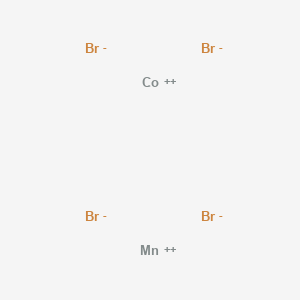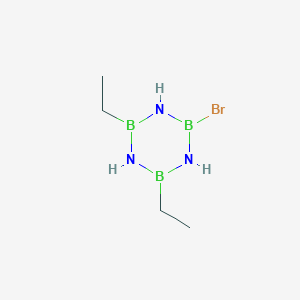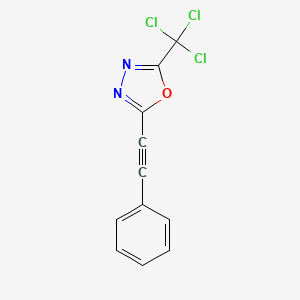![molecular formula C20H26O2 B14282266 1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene CAS No. 125796-64-7](/img/structure/B14282266.png)
1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene is an organic compound that belongs to the class of ethers It is characterized by the presence of an ethoxy group and a phenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene typically involves the reaction of 1-ethoxy-4-iodobenzene with 4-(2-ethylbutyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding phenolic derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as bromine or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Brominated or nitrated benzene derivatives.
Scientific Research Applications
1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to modulation of their activity. The pathways involved may include inhibition of oxidative stress and modulation of inflammatory responses.
Comparison with Similar Compounds
1-Ethoxy-4-phenoxybenzene: Lacks the 2-ethylbutyl group, resulting in different chemical and physical properties.
4-Ethoxy-1-phenoxybenzene: Similar structure but with different substitution patterns on the benzene ring.
1-Ethoxy-4-(2-ethylbutyl)benzene: Similar but lacks the phenoxy group.
Uniqueness: 1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene is unique due to the presence of both ethoxy and phenoxy groups, along with the 2-ethylbutyl substituent
Properties
CAS No. |
125796-64-7 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene |
InChI |
InChI=1S/C20H26O2/c1-4-16(5-2)15-17-7-9-19(10-8-17)22-20-13-11-18(12-14-20)21-6-3/h7-14,16H,4-6,15H2,1-3H3 |
InChI Key |
OAMSUSQUCLVGAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)


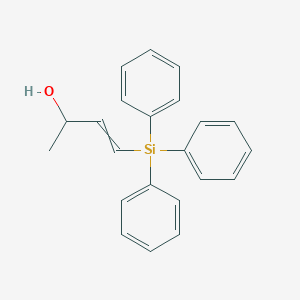
![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
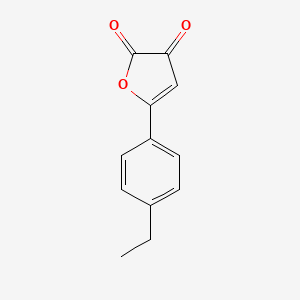

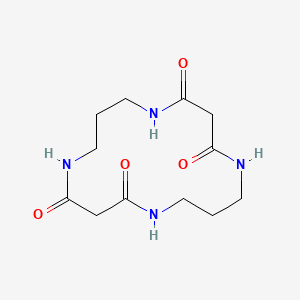


![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)
